Antiproliferative Potency in HepG2 Hepatocellular Carcinoma Cells: Quantitative Differentiation from Thiomorpholine and N-Benzyl Variants
The target compound demonstrates an IC50 of 1.30 μM against HepG2 cells, positioning it at the potent end of the low-micromolar range within its structural class . This value is directly documented for the compound, whereas the closest thiomorpholine analog (N-(2-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide) is described only through a general class-level inference (IC50 range: low micromolar) without a discrete measured value, suggesting that the morpholine-containing target has been subjected to more rigorous cellular characterization . Furthermore, N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, which replaces the chloro-fluorobenzyl group with a methoxyphenyl moiety, exhibits heparanase IC50 values of 0.23–0.29 μM but lacks reported HepG2 antiproliferative data, highlighting that the target compound is uniquely benchmarked in this therapeutically relevant liver cancer cell line .
| Evidence Dimension | In vitro antiproliferative potency (HepG2 cell viability) |
|---|---|
| Target Compound Data | IC50 = 1.30 μM |
| Comparator Or Baseline | Thiomorpholine analog: not quantified (class-level low-micromolar range reported); N-(4-methoxyphenyl) analog: heparanase IC50 = 0.23–0.29 μM (no HepG2 data available) |
| Quantified Difference | Target compound is the only member of its immediate analog set with a discrete HepG2 IC50 value (1.30 μM), establishing a quantitative benchmark absent in comparator profiles. |
| Conditions | HepG2 human hepatocellular carcinoma cell line; MTT-based cell viability assay after 48-hour compound exposure . |
Why This Matters
A discrete, cell line-resolved IC50 value enables direct inclusion of this compound in dose-response screening panels, whereas analogs lacking such data introduce assay validation burden and procurement risk.
